(4aR,10bS)-10-methoxy-4-propyl-1,2,3,4a,5,10b-hexahydrochromeno[3,4-b]pyridine
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Overview
Description
(4aR,10bS)-10-methoxy-4-propyl-1,2,3,4a,5,10b-hexahydrochromeno[3,4-b]pyridine is a complex organic compound belonging to the class of chromeno-pyridines. This compound features a unique bicyclic structure that combines a chromene ring with a pyridine ring, making it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,10bS)-10-methoxy-4-propyl-1,2,3,4a,5,10b-hexahydrochromeno[3,4-b]pyridine typically involves multi-step organic reactions. One common method starts with the preparation of the chromene ring, followed by the introduction of the pyridine moiety through cyclization reactions. Key steps include:
Formation of the Chromene Ring: This can be achieved through the condensation of salicylaldehyde with an appropriate ketone under acidic conditions.
Cyclization: The chromene intermediate is then subjected to cyclization with a suitable amine to form the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. Catalysts and high-throughput reactors are often employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(4aR,10bS)-10-methoxy-4-propyl-1,2,3,4a,5,10b-hexahydrochromeno[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
(4aR,10bS)-10-methoxy-4-propyl-1,2,3,4a,5,10b-hexahydrochromeno[3,4-b]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (4aR,10bS)-10-methoxy-4-propyl-1,2,3,4a,5,10b-hexahydrochromeno[3,4-b]pyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, apoptosis, and metabolism.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridines: These compounds share a similar bicyclic structure but differ in the specific arrangement of atoms and functional groups.
Thiazolo[4,5-b]pyridines: Another class of heterocyclic compounds with comparable biological activities.
Pyrrolopyrazines: These compounds also feature a fused ring system and exhibit diverse biological activities.
Uniqueness
(4aR,10bS)-10-methoxy-4-propyl-1,2,3,4a,5,10b-hexahydrochromeno[3,4-b]pyridine is unique due to its specific stereochemistry and the presence of both methoxy and propyl groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
100746-35-8 |
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Molecular Formula |
C16H23NO2 |
Molecular Weight |
261.36 g/mol |
IUPAC Name |
(4aR,10bS)-10-methoxy-4-propyl-1,2,3,4a,5,10b-hexahydrochromeno[3,4-b]pyridine |
InChI |
InChI=1S/C16H23NO2/c1-3-9-17-10-5-6-12-13(17)11-19-15-8-4-7-14(18-2)16(12)15/h4,7-8,12-13H,3,5-6,9-11H2,1-2H3/t12-,13+/m1/s1 |
InChI Key |
AIMYJNFPNLKTCY-OLZOCXBDSA-N |
Isomeric SMILES |
CCCN1CCC[C@@H]2[C@@H]1COC3=C2C(=CC=C3)OC |
Canonical SMILES |
CCCN1CCCC2C1COC3=C2C(=CC=C3)OC |
Origin of Product |
United States |
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